4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. Thienopyrimidines are known for their structural similarity to purines, making them significant in medicinal chemistry. This compound has garnered attention due to its potential pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
The synthesis of 4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves the condensation of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-methoxybenzaldehyde with thiourea and chloroacetic acid, followed by cyclization and chlorination steps . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through advanced catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under basic conditions
Scientific Research Applications
4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine involves the inhibition of specific molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound disrupts key signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine can be compared to other thienopyrimidine derivatives such as:
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Known for its PI3K inhibitory activity, which is significant in anticancer research.
4-(4-Trifluoromethylphenyl)thieno[2,3-d]pyrimidine: Used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and electronic properties, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1133128-94-5 |
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Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
4-chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(14)15-7-16-13/h2-7H,1H3 |
InChI Key |
FLOQEWFJOSSZNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
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